Diethyl 4-bromopyridine-2,6-dicarboxylate

Catalog No.
S787096
CAS No.
112776-83-7
M.F
C11H12BrNO4
M. Wt
302.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 4-bromopyridine-2,6-dicarboxylate

CAS Number

112776-83-7

Product Name

Diethyl 4-bromopyridine-2,6-dicarboxylate

IUPAC Name

diethyl 4-bromopyridine-2,6-dicarboxylate

Molecular Formula

C11H12BrNO4

Molecular Weight

302.12 g/mol

InChI

InChI=1S/C11H12BrNO4/c1-3-16-10(14)8-5-7(12)6-9(13-8)11(15)17-4-2/h5-6H,3-4H2,1-2H3

InChI Key

XZEHJCKDEUHHJY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)Br

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)Br

Diethyl 4-bromopyridine-2,6-dicarboxylate (CAS 112776-83-7) is a highly functionalized, synthetically versatile building block characterized by a central pyridine ring, a reactive bromine atom at the 4-position, and two ethyl ester groups at the 2- and 6-positions. In industrial and advanced academic procurement, it is primarily sourced as a rigid, trifunctional scaffold for the construction of metallosupramolecular assemblies, luminescent lanthanide complexes, and specialized active pharmaceutical ingredients [1]. The presence of the 4-bromo substituent provides an ideal handle for palladium-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, and Stille couplings), while the diethyl ester moieties ensure excellent solubility in organic solvents and can be readily converted into amides, hydrazides, or free dicarboxylic acids for downstream coordination chemistry.

Substituting Diethyl 4-bromopyridine-2,6-dicarboxylate with its free acid counterpart (4-bromopyridine-2,6-dicarboxylic acid) or the chloro-analog (diethyl 4-chloropyridine-2,6-dicarboxylate) introduces severe process bottlenecks. The free acid exhibits extremely poor solubility in standard organic solvents like dichloromethane or tetrahydrofuran, rendering homogeneous cross-coupling reactions highly inefficient and complicating chromatographic purification [1]. Conversely, while the chloro-analog maintains organic solubility, the carbon-chlorine bond is significantly less reactive towards oxidative addition in palladium catalysis. Procuring the chloro-derivative often forces manufacturers to employ expensive, proprietary bulky phosphine ligands and higher reaction temperatures to achieve acceptable yields, thereby negating any initial cost savings and reducing overall process reproducibility.

Superior Cross-Coupling Reactivity vs. Chloro-Analogs

In palladium-catalyzed cross-coupling reactions, the 4-bromo functional group provides significantly lower activation barriers compared to the 4-chloro analog. Diethyl 4-bromopyridine-2,6-dicarboxylate readily undergoes oxidative addition with standard Pd(0) catalysts, achieving high yields (typically >80%) under moderate heating, whereas the chloro-derivative requires specialized, expensive bulky phosphine ligands and harsher conditions to achieve comparable conversion [1].

Evidence DimensionCross-coupling activation and yield
Target Compound DataDiethyl 4-bromopyridine-2,6-dicarboxylate (>80% yield with standard Pd catalysts)
Comparator Or BaselineDiethyl 4-chloropyridine-2,6-dicarboxylate (Requires specialized ligands/higher temps)
Quantified DifferenceEnables standard Pd-catalysis vs. specialized catalytic systems
ConditionsStandard Pd-catalyzed Suzuki/Sonogashira coupling in organic solvents

Procurement of the bromo-derivative lowers overall synthesis costs by eliminating the need for expensive, proprietary palladium ligands required for chloro-activation.

Enhanced Organic Solubility for Homogeneous Catalysis

The diethyl esterification of the 2,6-dicarboxylic acid core fundamentally shifts the solubility profile of the molecule. While 4-bromopyridine-2,6-dicarboxylic acid is highly polar and exhibits poor solubility in standard non-polar to moderately polar organic solvents, Diethyl 4-bromopyridine-2,6-dicarboxylate is highly soluble in solvents such as THF, dichloromethane, and ethyl acetate [1]. This allows for homogeneous reaction conditions during complex ligand synthesis and facilitates standard silica gel column chromatography purification, yielding high-purity intermediates.

Evidence DimensionSolubility and processability in organic solvents
Target Compound DataDiethyl 4-bromopyridine-2,6-dicarboxylate (Highly soluble, enables silica column purification)
Comparator Or Baseline4-Bromopyridine-2,6-dicarboxylic acid (Poorly soluble, incompatible with standard organic workflows)
Quantified DifferenceEnables homogeneous organic phase reactions
ConditionsAmbient temperature dissolution in moderately polar organic solvents (e.g., EtOAc, DCM)

High organic solubility enables seamless integration into standard scalable synthetic workflows, avoiding the need for biphasic systems or highly polar, high-boiling solvents.

Controlled Reactivity in Downstream Amidation

Diethyl 4-bromopyridine-2,6-dicarboxylate serves as an optimal precursor for the synthesis of pincer ligands and bisamides. Compared to the dimethyl ester, the diethyl ester provides a slightly higher steric buffer, which modulates the rate of nucleophilic acyl substitution. For instance, reactions with amines (e.g., piperazine) in refluxing dioxane proceed cleanly to form the desired amides without excessive premature hydrolysis, providing high isolated yields (>80%) of the target functionalized pyridine derivatives [1].

Evidence DimensionNucleophilic acyl substitution control
Target Compound DataDiethyl 4-bromopyridine-2,6-dicarboxylate (Controlled, high-yield amidation, e.g., >80% with piperazine)
Comparator Or BaselineDimethyl 4-bromopyridine-2,6-dicarboxylate (Faster, potentially less selective transesterification)
Quantified DifferenceImproved selectivity and handling in forming complex bis-amides
ConditionsReaction with amines in organic solvents (e.g., dioxane, reflux)

Provides a more predictable reaction profile for the controlled synthesis of advanced metallosupramolecular ligands and APIs.

Synthesis of Metallosupramolecular Assemblies and MOFs

Due to its excellent cross-coupling reactivity and the presence of two ester groups that can be hydrolyzed post-coupling, this compound is the premier choice for synthesizing extended, rigid pyridine-dicarboxylate ligands. These ligands are essential for constructing highly structured Metal-Organic Frameworks (MOFs) and luminescent lanthanide (e.g., Eu(III), Tb(III)) or transition metal complexes used in advanced optics and sensing [1].

Development of Pincer Ligands for Homogeneous Catalysis

The ability to cleanly convert the diethyl ester groups into bis-amides or bis-hydrazides, while retaining the 4-bromo handle for further functionalization, makes this compound an ideal starting material for tridentate pincer ligands. These ligands are widely deployed in industrial homogeneous catalysis for asymmetric synthesis and cross-coupling reactions [2].

Pharmaceutical Intermediate Synthesis

Its high solubility in standard organic solvents and compatibility with traditional silica gel purification workflows make it a preferred building block in medicinal chemistry. It is utilized to synthesize complex heterocyclic APIs where a central, heavily functionalized pyridine core is required for target protein binding [3].

XLogP3

2.6

Wikipedia

Diethyl 4-bromopyridine-2,6-dicarboxylate

Dates

Last modified: 08-15-2023

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